molecular formula C8H16O2 B1581994 Ethyl tert-butylacetate CAS No. 5340-78-3

Ethyl tert-butylacetate

Cat. No. B1581994
CAS RN: 5340-78-3
M. Wt: 144.21 g/mol
InChI Key: JWMNHAMYTBAUPI-UHFFFAOYSA-N
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Description

Ethyl tert-butylacetate, also known as ethyl 3,3-dimethylbutanoate, is a clear, colorless liquid . It is used as a solvent in the production of lacquers, enamels, inks, adhesives, thinners, and industrial cleaners .


Synthesis Analysis

The synthesis of tert-butyl esters, such as Ethyl tert-butylacetate, has been described in various studies. One method involves the reaction of protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . Another approach involves the transesterification of β-keto esters, which is a useful transformation in organic synthesis .


Molecular Structure Analysis

The molecular formula of Ethyl tert-butylacetate is C8H16O2 . This compound is also known as ethyl 3,3-dimethylbutyrate .


Chemical Reactions Analysis

The chemical reactions involving Ethyl tert-butylacetate are complex and varied. For instance, the synthesis of tert-butyl peroxy-2-ethylhexanoate involves the reaction of 2-ethylhexanoyl chloride and tert-butyl hydroperoxide in the presence of a strong base . Another study discusses the etherification of glycerol with tert-butyl alcohol using an acid catalyst .


Physical And Chemical Properties Analysis

Ethyl tert-butylacetate has a molecular weight of 144.21100, a density of 0.86, and a boiling point of 143.6ºC at 760mmHg . It is a clear, colorless liquid with a flash point of 34°C .

Scientific Research Applications

Environmental Science: Groundwater Biodegradation

Ethyl tert-butylacetate (ETBA) is studied for its potential in anaerobic biodegradation of groundwater contaminants. It’s a compound structurally related to ethyl tert-butyl ether (ETBE), which is used as a gasoline additive and can contaminate water sources. Research explores the use of stable isotope analysis to track the biodegradation of ETBE and its byproducts, including ETBA, in groundwater systems .

Pharmaceuticals: Prodrug Synthesis

In pharmaceuticals, ETBA is explored as a precursor in the synthesis of prodrugs. Prodrugs are medications designed to be metabolized into an active form within the body. The chemical properties of ETBA make it suitable for creating ester prodrugs that can enhance the delivery and efficacy of therapeutic compounds .

Chemical Synthesis: Esterification Reactions

ETBA is used in synthetic organic chemistry for esterification reactions. It serves as a reagent for introducing ester groups into organic compounds, which is a fundamental step in synthesizing a wide range of chemicals, including pharmaceuticals, agrochemicals, and polymers .

Food Industry: Solvent and Additive

In the food processing industry, ETBA may be utilized as a solvent due to its chemical stability and non-toxic nature. It can help in extracting flavors, fragrances, and other food additives during the manufacturing process .

Cosmetics: Formulation and Stability

The cosmetic industry could employ ETBA as a solvent or an intermediate in the formulation of beauty products. Its volatility and solubility properties might be advantageous for stabilizing certain cosmetic formulations and enhancing the texture and application of products .

Material Science: Polymer Production

ETBA is potentially valuable in material science, particularly in the production of polymers. Its reactivity and solubility characteristics can be beneficial in polymerization reactions, leading to the development of new materials with specific properties for industrial applications .

Mechanism of Action

The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications . It is also used in the synthesis of compounds of pharmaceutical importance .

Safety and Hazards

Ethyl tert-butylacetate is classified as a flammable liquid and vapor . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed, and protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical .

Future Directions

The use of Ethyl tert-butylacetate and similar compounds in various chemical reactions, including the synthesis of complex medicinal compounds, is a topic of ongoing research . The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, has led to the development of a variety of different approaches .

properties

IUPAC Name

ethyl 3,3-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-5-10-7(9)6-8(2,3)4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMNHAMYTBAUPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50201565
Record name Ethyl 3,3-dimethylbutyrate
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Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,3-dimethylbutanoate

CAS RN

5340-78-3
Record name Butanoic acid, 3,3-dimethyl-, ethyl ester
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Record name Ethyl 3,3-dimethylbutyrate
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Record name 3, ethyl ester
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Record name Ethyl 3,3-dimethylbutyrate
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Record name Ethyl 3,3-dimethylbutyrate
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Record name ETHYL 3,3-DIMETHYLBUTYRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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